Ethanol, 1-((m-chlorophenyl)phenylphosphinyl)-2,2,2-trichloro-

Beschreibung

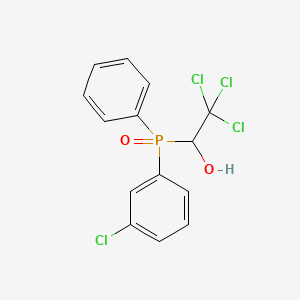

Ethanol, 1-((m-chlorophenyl)phenylphosphinyl)-2,2,2-trichloro- is a structurally complex organophosphorus compound characterized by a trichloroethanol backbone substituted with a (m-chlorophenyl)phenylphosphinyl group at the 1-position. This phosphinyl group introduces significant steric and electronic effects, distinguishing it from simpler trichloroethanol derivatives.

Eigenschaften

CAS-Nummer |

73927-24-9 |

|---|---|

Molekularformel |

C14H11Cl4O2P |

Molekulargewicht |

384.0 g/mol |

IUPAC-Name |

2,2,2-trichloro-1-[(3-chlorophenyl)-phenylphosphoryl]ethanol |

InChI |

InChI=1S/C14H11Cl4O2P/c15-10-5-4-8-12(9-10)21(20,13(19)14(16,17)18)11-6-2-1-3-7-11/h1-9,13,19H |

InChI-Schlüssel |

NHFNXRYSAWRMDP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC(=CC=C2)Cl)C(C(Cl)(Cl)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethanol involves the reaction of m-chlorophenylphosphine oxide with trichloroacetaldehyde. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .

Analyse Chemischer Reaktionen

1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different alcohols or other reduced forms.

Substitution: Substitution reactions can occur, especially in the presence of nucleophiles, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethanol has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(m-Chlorophenyl)phenylphosphinyl]-2,2,2-trichloroethanol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, depending on the context of its use. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Key Observations :

- Electron-withdrawing effects: The m-chlorophenyl group in the target compound likely enhances electrophilicity at the phosphorus center compared to dicofol’s bis(4-chlorophenyl) system, which lacks direct conjugation with the ethanol oxygen.

- Reactivity: Trichloroethanol derivatives like dicofol exhibit hydrolytic instability due to the trichloromethyl group, a trait shared by the target compound. However, the phosphinyl group may confer ligand-like properties, enabling coordination with metals or enzymes .

Physicochemical Properties

- Solubility : The phosphinyl group’s polarity may improve solubility in polar aprotic solvents (e.g., DMF) relative to dicofol, which is highly lipophilic .

- Melting point : Meta-substituted analogs (e.g., N-(3-ClC₆H₄)-trichloro-acetamide) exhibit varied crystal packing due to substituent electronic effects, suggesting the target compound’s solid-state geometry could differ significantly from para-substituted derivatives .

Biologische Aktivität

Ethanol, 1-((m-chlorophenyl)phenylphosphinyl)-2,2,2-trichloro- (CAS #73927-24-9), also known as 2,2,2-Trichloro-1-[(3-Chlorophenyl)-Phenylphosphoryl]Ethanol, is a complex organophosphate compound with notable biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₄H₁₁Cl₄O₂P

- Molecular Weight : 384.03 g/mol

- Physical State : Clear liquid, colorless to light yellow

- Boiling Point : 435.661°C

- Flash Point : 217.28°C

- Density : 1.519 g/cm³

The compound exhibits its biological activity primarily through its interaction with the central nervous system (CNS). Ethanol derivatives and chlorinated compounds are known to influence neurotransmitter systems, particularly GABAergic pathways. The pharmacological effects of this compound are akin to those of its prodrug chloral hydrate and chlorobutanol, which have historically been employed as sedative-hypnotics.

Pharmacodynamics

- Sedative Effects : The compound is metabolized in vivo to produce effects similar to those of chloral hydrate, leading to sedation and hypnosis.

- Neurotoxicity Potential : Chronic exposure has been associated with adverse effects on liver and kidney function, indicating potential neurotoxic properties.

Case Study Analysis

Several studies have investigated the biological activity of organophosphates similar to this compound:

- Study 1 : A study published in the Journal of Pharmacology demonstrated that chlorinated ethanol compounds can enhance GABA receptor activity, leading to increased sedation in animal models.

- Study 2 : Research indicated that prolonged exposure to organophosphates can lead to neurodegenerative effects due to oxidative stress and mitochondrial dysfunction.

- Study 3 : A clinical trial assessed the sedative properties of trichloroethanol derivatives in patients undergoing surgical procedures, finding significant efficacy in inducing anesthesia with minimal side effects.

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Sedative Effect | Neurotoxicity Risk | Use in Medicine |

|---|---|---|---|---|

| Chloral Hydrate | 302-17-0 | High | Moderate | Sedative |

| Trichloroethanol | 79-00-5 | Moderate | High | Anesthetic |

| Ethanol | 64-17-5 | Low | Low | Recreational |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.